4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzothiazole moiety, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the action of the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin production by the compound leads to a reduction in inflammation and pain . Some derivatives of this compound have been found to have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common synthetic route includes the following steps:
Formation of 6-Chlorobenzo[d]thiazole: : This can be achieved by reacting 2-aminothiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Hydrazinecarbonyl Introduction: : The hydrazinecarbonyl group can be introduced by reacting the 6-chlorobenzo[d]thiazole with hydrazine hydrate under acidic conditions.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chlorine atom on the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium methoxide (NaOCH3) for methylation.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Amines.
Substitution: : Methylated or other substituted benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In industry, it can be used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other sulfonamides or benzothiazoles, but the presence of the hydrazinecarbonyl group and the specific substitution pattern on the benzothiazole ring sets it apart.
List of Similar Compounds
Sulfonamides: : General class of compounds containing the sulfonamide group.
Benzothiazoles: : Compounds containing the benzothiazole ring structure.
Hydrazinecarbonyl derivatives: : Compounds containing the hydrazinecarbonyl group.
Properties
IUPAC Name |
4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFUYMZOIMVFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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